chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene
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Overview
Description
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is a complex organometallic compound that combines the properties of nickel, phosphine ligands, and aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene typically involves the reaction of nickel chloride with dicyclohexyl(phenyl)phosphane in the presence of methylbenzene. The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as tetrahydrofuran (THF). The reaction conditions include moderate temperatures and the use of a base to deprotonate the phosphine ligand, allowing it to coordinate with the nickel center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(II) complexes, while reduction can produce nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
Scientific Research Applications
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene has several scientific research applications:
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a precursor for bioactive molecules.
Environmental Chemistry: It is used in studies related to environmental remediation and the degradation of pollutants.
Mechanism of Action
The mechanism of action of chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene involves the coordination of the phosphine ligand to the nickel center, which facilitates various catalytic processes. The molecular targets include organic substrates that undergo transformation through oxidative addition, reductive elimination, and ligand exchange pathways. The compound’s effectiveness in catalysis is attributed to the electronic and steric properties of the phosphine ligand, which modulate the reactivity of the nickel center .
Comparison with Similar Compounds
Similar Compounds
Nickel(II) chloride: A simpler nickel complex without phosphine ligands.
Triphenylphosphine nickel complexes: Similar compounds with different phosphine ligands.
Nickel carbonyl: A nickel complex with carbonyl ligands instead of phosphine.
Uniqueness
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is unique due to the presence of the dicyclohexyl(phenyl)phosphane ligand, which provides distinct electronic and steric properties. This uniqueness enhances its catalytic activity and selectivity in various reactions compared to other nickel complexes .
Properties
Molecular Formula |
C43H61ClNiP2- |
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Molecular Weight |
734.0 g/mol |
IUPAC Name |
chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene |
InChI |
InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1 |
InChI Key |
AZIUZLQIIYMUOE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |
Origin of Product |
United States |
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